

An In-depth Technical Guide to the Molecular Structure of Butyl(hydroxy)stannanone

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Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

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Abstract

Butyl(hydroxy)stannanone, also known by synonyms such as butylstannonic acid and butyltin hydroxide oxide, is an organotin compound with the chemical formula $C_4H_{10}O_2Sn$.^{[1][2]} This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key characteristics. Due to its propensity to form polymeric or oligomeric structures, the precise molecular architecture of butyl(hydroxy)stannanone is complex and not fully elucidated by a single crystalline structure. This document summarizes the current understanding of its structure based on available data for related organotin compounds, outlines a general synthetic approach, and discusses the expected spectroscopic features.

Molecular Structure

The molecular formula of butyl(hydroxy)stannanone is $C_4H_{10}O_2Sn$, with a molecular weight of approximately 208.83 g/mol .^[1] While the empirical formula suggests a simple monomeric unit, evidence points towards the formation of more complex polymeric or oligomeric structures in the solid state.

Monomeric Unit and Proposed Polymeric Structures

The fundamental repeating unit is $[BuSn(O)OH]$. The complete hydrolysis of its precursor, monobutyltin trichloride (MBTC), is believed to result in the formation of $[BuSn(O)OH]_n$, which

is considered to be polymeric.^{[3][4]} The exact structure of this polymer remains unclear from currently available experimental data.

Based on studies of related diorganotin oxides, a polymeric structure involving five-coordinate tin centers is plausible. The structure of butyl(hydroxy)stannanone is thought to be similar to the well-characterized butyl-tin dodecamer, $[(BuSn)_{12}O_{14}(OH)_6]^{2+}$.^{[3][4]} This suggests a complex, cage-like or ladder-like arrangement of tin and oxygen atoms. The butyl groups would extend from the tin atoms, influencing the compound's solubility and steric properties.

The proposed structure involves Sn-O-Sn linkages forming a stannoxane backbone, with hydroxyl groups also coordinated to the tin atoms. This arrangement leads to a higher coordination number for the tin atoms, which is a common feature in organotin chemistry.

Table 1: Physicochemical Properties of Butyl(hydroxy)stannanone

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 2273-43-0 | [1] [5] |
| Molecular Formula | $C_4H_{10}O_2Sn$ | [1] |
| Molecular Weight | 208.83 g/mol | [1] |
| IUPAC Name | butyl(hydroxy)oxotin | [1] |
| Synonyms | Butylstannonic acid, Butyltin hydroxide oxide | [1] [5] |

Synthesis

The primary route for the synthesis of butyl(hydroxy)stannanone is through the controlled hydrolysis of butyltin trichloride ($BuSnCl_3$).

Experimental Protocol: Hydrolysis of Butyltin Trichloride

The following is a generalized protocol for the synthesis of butyl(hydroxy)stannanone via the hydrolysis of butyltin trichloride. The precise conditions can influence the degree of polymerization and the final structure of the product.

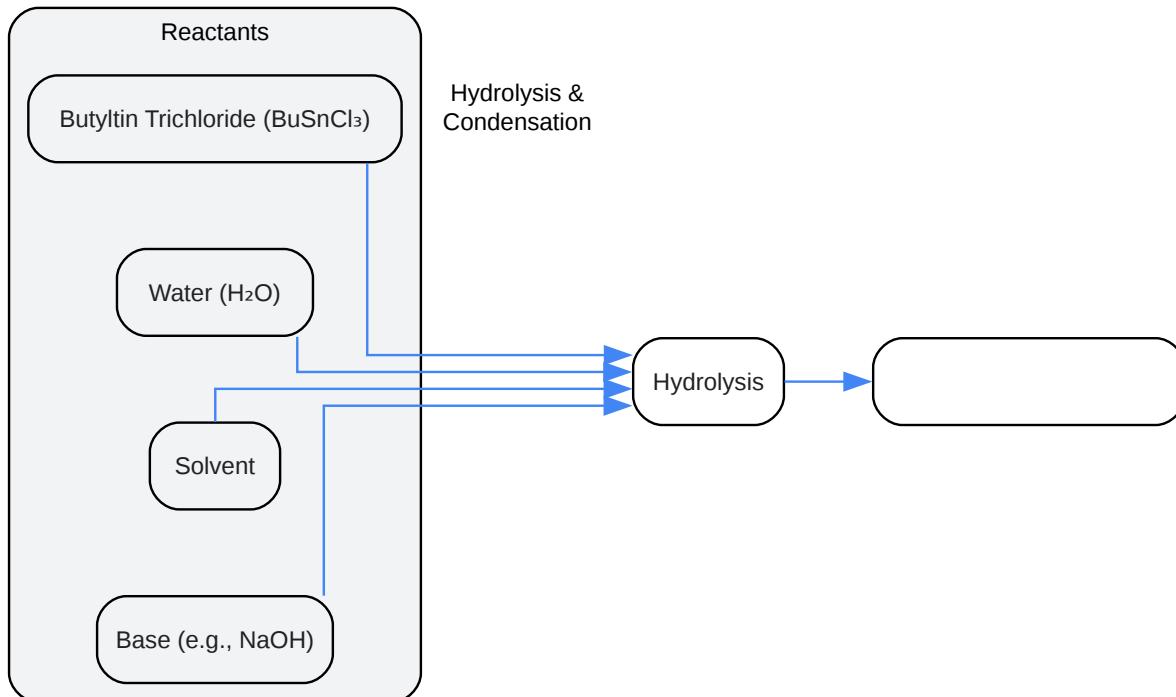
Materials:

- Butyltin trichloride (BuSnCl_3)
- Deionized water
- A suitable solvent (e.g., acetone or an alcohol/water mixture)
- Base (e.g., sodium hydroxide solution) for pH control

Procedure:

- Dissolve butyltin trichloride in the chosen solvent in a reaction vessel equipped with a stirrer and a pH meter.
- Slowly add deionized water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and should be controlled, potentially by cooling the reaction vessel.
- Monitor the pH of the reaction mixture. The hydrolysis of the Sn-Cl bonds will produce hydrochloric acid, leading to a decrease in pH.
- To drive the reaction to completion and neutralize the generated acid, a base solution (e.g., dilute NaOH) can be added dropwise until a neutral or slightly basic pH is achieved.
- The resulting butyl(hydroxy)stannanone will precipitate out of the solution as a white solid.
- The precipitate is then collected by filtration, washed with deionized water to remove any remaining salts, and dried under vacuum.

Diagram 1: Synthesis of Butyl(hydroxy)stannanone



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Caption: Synthesis pathway of butyl(hydroxy)stannanone.

Spectroscopic Characterization

Due to the absence of specific published spectra for butyl(hydroxy)stannanone, this section outlines the expected spectroscopic features based on the known characteristics of organotin compounds.

NMR Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group. These would typically appear as a triplet for the terminal methyl group (CH₃) and multiplets for the methylene groups (CH₂). The chemical shifts would be influenced by the proximity to the tin atom. A broad signal due to the hydroxyl proton (OH) might also be observed, though its position and appearance can be highly variable and dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the butyl group. The chemical shifts of these carbons, particularly the one directly bonded to the tin atom, would provide information about the electronic environment of the tin center.
- ^{119}Sn NMR: This is a crucial technique for characterizing organotin compounds.^[6] The chemical shift of the ^{119}Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For a polymeric structure with five- or six-coordinate tin, the ^{119}Sn chemical shift would be expected in a different region compared to a simple four-coordinate monomer.

Table 2: Expected NMR Spectroscopic Data for Butyl(hydroxy)stannanone

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
|--------------------------------------|-------------------------------------|---------------------------------|--|
| ^1H (Butyl- CH_3) | 0.8 - 1.0 | Triplet | |
| ^1H (Butyl- CH_2) | 1.2 - 1.8 | Multiplets | |
| ^1H (Sn- CH_2) | 1.5 - 2.0 | Multiplet | Broadening may be observed due to coupling with tin isotopes. |
| ^1H (OH) | Variable | Broad singlet | Position and intensity are solvent and concentration-dependent. |
| ^{13}C (Butyl) | 13 - 30 | Four distinct signals expected. | |
| ^{119}Sn | -150 to -350 | Singlet | The exact shift is highly dependent on the coordination environment and polymeric structure. |

Infrared (IR) Spectroscopy

The IR spectrum of butyl(hydroxy)stannanone would be characterized by the following key absorption bands:

- O-H stretching: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl groups.
- C-H stretching: Sharp bands between 2850 and 3000 cm^{-1} due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group.
- Sn-O stretching: Strong absorptions in the lower frequency region, typically between 500 and 700 cm^{-1} , which are characteristic of the Sn-O-Sn bridges in the stannoxane framework.
- Sn-C stretching: A band in the region of $500\text{-}600\text{ cm}^{-1}$ corresponding to the Sn-C bond.

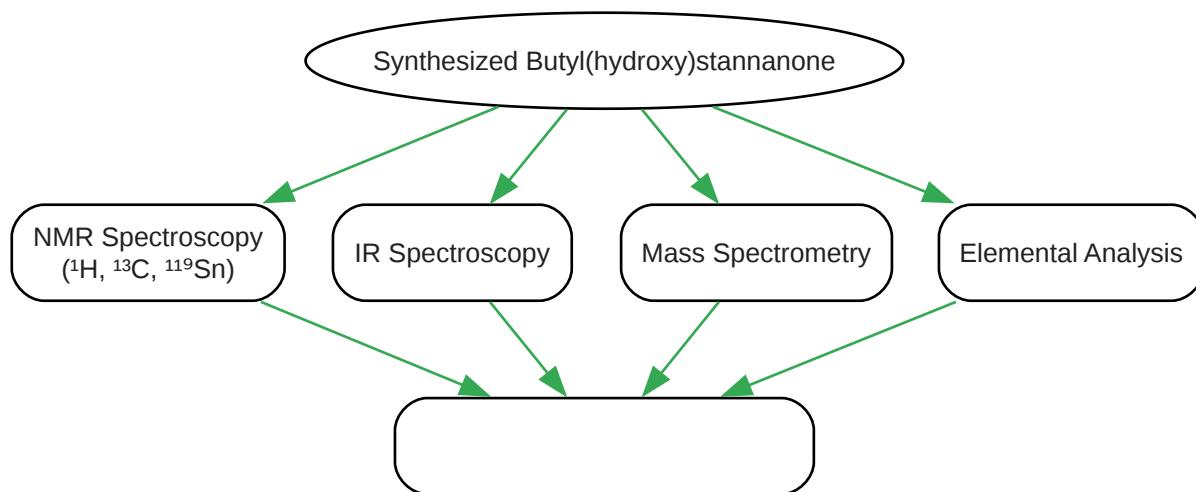
Mass Spectrometry

The mass spectrum of butyl(hydroxy)stannanone is challenging to interpret due to its polymeric nature and the isotopic distribution of tin. High-resolution mass spectrometry (HRMS) would be required to identify fragment ions. Fragmentation would likely involve the loss of the butyl group, water, and cleavage of the Sn-O-Sn backbone.

Conclusion

Butyl(hydroxy)stannanone is an organotin compound that, despite its simple empirical formula, possesses a complex polymeric or oligomeric structure. The synthesis is achieved through the controlled hydrolysis of butyltin trichloride. While detailed crystallographic and spectroscopic data are not readily available in the public domain, a structural model based on a stannoxane backbone with five- or six-coordinate tin atoms is the most plausible. Further research, including single-crystal X-ray diffraction of suitable derivatives and detailed solid-state NMR studies, would be invaluable in fully elucidating the intricate molecular architecture of this compound.

Diagram 2: Experimental Workflow for Characterization



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Caption: General workflow for the characterization of butyl(hydroxy)stannanone.

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